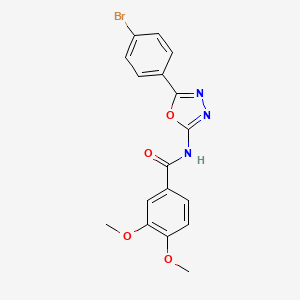![molecular formula C16H13FN2O2S B2696956 5-[(4-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 1008038-56-9](/img/structure/B2696956.png)
5-[(4-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(4-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as FABP4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that selectively inhibits fatty acid binding protein 4 (FABP4), a protein that plays a crucial role in lipid metabolism and inflammation.
Scientific Research Applications
Synthesis and Biological Activity
The compound 5-[(4-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, due to its structural uniqueness, has been a subject of interest in various synthetic and biological activity studies. Research has shown that derivatives of thiazolidine-2,4-dione exhibit a wide range of biological activities. For instance, Mohanty et al. (2015) developed a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones with significant antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Mohanty et al., 2015). Furthermore, Prakash et al. (2011) synthesized derivatives that showed good activity against gram-positive bacteria, demonstrating the compound's utility in addressing antibiotic resistance (Prakash et al., 2011).
Anticancer Properties
The versatility of this compound extends to anticancer research, where derivatives have been synthesized and evaluated for their cancer inhibitory activity. Li Zi-cheng (2013) found that these derivatives exhibited antitumor activity against various cancer cells, suggesting their potential as cancer therapeutic agents (Li Zi-cheng, 2013). Another study by Kumar and Sharma (2022) identified compounds within this family as potent inhibitors for the topoisomerase-I enzyme, critical for DNA replication in cancer cells, indicating a promising avenue for cancer treatment research (Kumar & Sharma, 2022).
Antidiabetic and Hypolipidemic Activities
The compound's derivatives also show promise in antidiabetic and hypolipidemic activities. Sohda et al. (1982) discovered that certain 5-arylthiazolidine-2,4-dione derivatives are potent aldose reductase inhibitors, offering a potential therapeutic approach for managing diabetic complications (Sohda et al., 1982). This highlights the potential for these compounds to contribute significantly to diabetes management and treatment.
Luminescent Properties for Scintillation Applications
Moreover, the compound's derivatives have been explored for their luminescent properties, as demonstrated by Pai and Kunhanna (2020), who engineered PLA composite thin films with thiazolidinedione derivatives for potential use in bioplastic scintillation, indicating the material's versatility beyond pharmaceuticals (Pai & Kunhanna, 2020).
properties
IUPAC Name |
5-(4-fluoroanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-10-3-2-4-13(9-10)19-15(20)14(22-16(19)21)18-12-7-5-11(17)6-8-12/h2-9,14,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHNCRLHXUIMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2696873.png)
![1-(2,3-dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2696874.png)
![1-Methyl-4-{4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2696877.png)

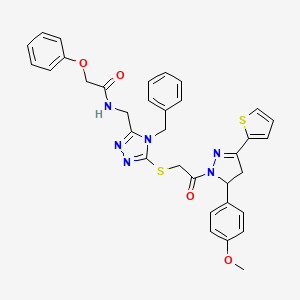
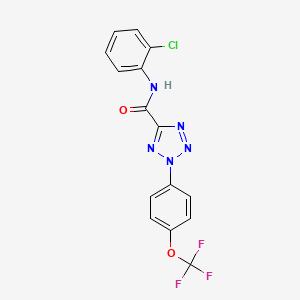

![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2696885.png)
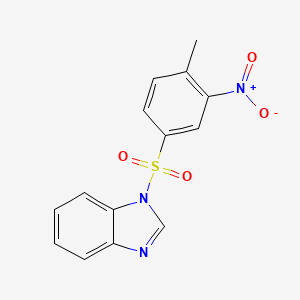

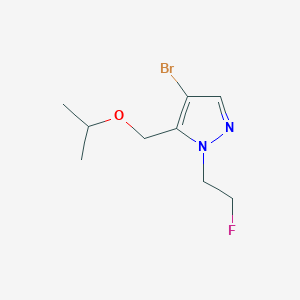
![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2696894.png)
